

Spectroscopic Data of 1-Chloro-2-iodoethane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-2-iodoethane

Cat. No.: B1360244

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Chloro-2-iodoethane** (CAS No. 624-70-4), a significant intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, reaction monitoring, and quality control.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **1-Chloro-2-iodoethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of **1-Chloro-2-iodoethane** exhibits two triplets, corresponding to the two chemically non-equivalent methylene groups. The downfield shift of the protons adjacent to the chlorine atom is attributed to the higher electronegativity of chlorine compared to iodine.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.82	Triplet	~6-8	Cl-CH ₂ -CH ₂ -I
~3.41	Triplet	~6-8	Cl-CH ₂ -CH ₂ -I

Note: The exact coupling constant can vary depending on the solvent and experimental conditions. A typical value for vicinal coupling in an acyclic system is in the range of 6-8 Hz.

¹³C NMR Data

The ¹³C NMR spectrum shows two signals corresponding to the two carbon atoms in the molecule. The carbon bonded to the more electronegative chlorine atom resonates at a higher chemical shift (further downfield).

Chemical Shift (δ) ppm	Assignment
~46.5	CH ₂ Cl
~7.5	CH ₂ I

Infrared (IR) Spectroscopy

The IR spectrum of **1-Chloro-2-iodoethane** displays characteristic absorption bands for C-H stretching and bending, as well as the C-Cl and C-I stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch
~1430	Medium	CH ₂ scissoring
~1270	Medium	CH ₂ wagging
~1180	Medium	CH ₂ twisting
~700	Strong	C-Cl stretch
~550	Medium	C-I stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Chloro-2-iodoethane** shows a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine and iodine isotopes contributes to the isotopic pattern of the molecular ion and chlorine/iodine-containing fragments.

m/z	Relative Intensity (%)	Assignment
192	~25	[M+2] ⁺ (containing ³⁷ Cl)
190	~75	[M] ⁺ (containing ³⁵ Cl)
127	~10	[I] ⁺
65	~33	[CH ₂ ³⁷ Cl] ⁺
63	~100	[CH ₂ ³⁵ Cl] ⁺
27	~40	[C ₂ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **1-Chloro-2-iodoethane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Acquisition:

- Place the sample in the NMR spectrometer.
- Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals and measure the chemical shifts and coupling constants.

¹³C NMR Acquisition:

- Use the same sample prepared for ¹H NMR.
- Switch the spectrometer to the ¹³C nucleus frequency.
- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which is typically higher than for ¹H NMR.
- Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

- Place a drop of neat **1-Chloro-2-iodoethane** onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

- Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
- Place the sample in the instrument and record the sample spectrum.
- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
- Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

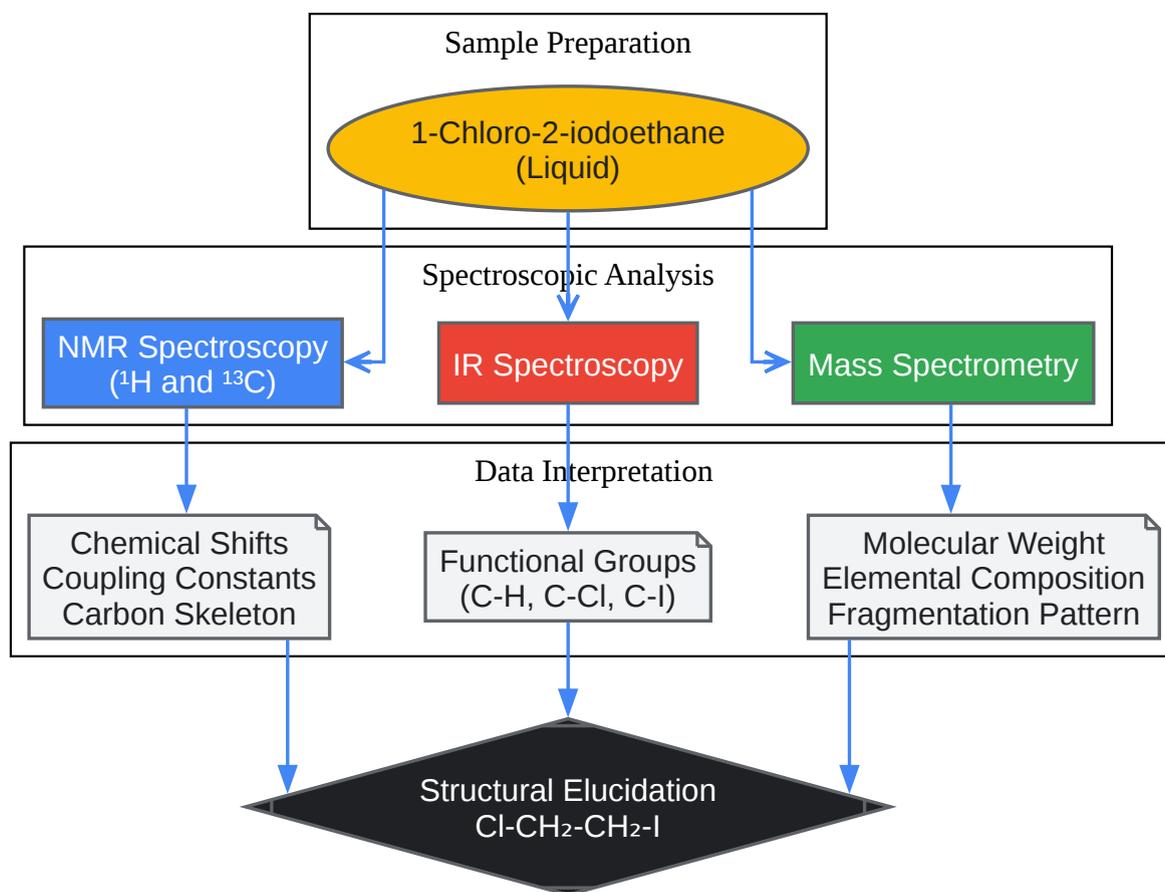
- Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- For electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

Data Acquisition:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .
- Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Chloro-2-iodoethane**.



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Caption: Logical workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for **1-Chloro-2-iodoethane**, intended to support research and development activities. For more detailed analysis or specific applications, further experimental work and consultation of specialized literature are recommended.

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